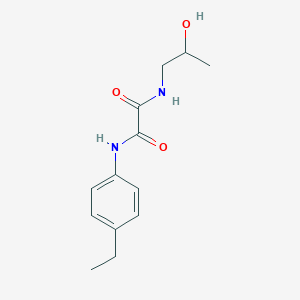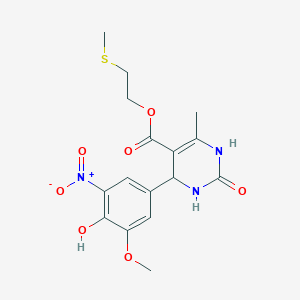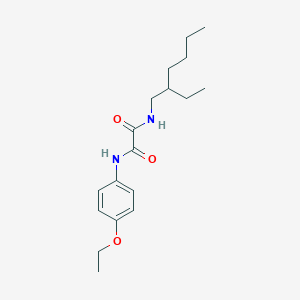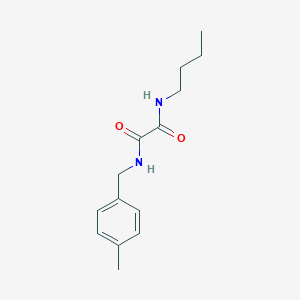
N-(4-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
説明
N-(4-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a chiral molecule that belongs to the class of amides and diamines. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to involve the formation of a complex with the target molecule through hydrogen bonding and π-π interactions. The chiral nature of EPPA allows it to selectively interact with certain enantiomers of the target molecule, leading to asymmetric synthesis or chiral separation.
Biochemical and Physiological Effects
EPPA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. EPPA and its derivatives have been studied for their potential as anticancer, antiviral, and antifungal agents. EPPA has also been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
実験室実験の利点と制限
EPPA has several advantages for lab experiments, including its chiral nature, low toxicity, and good biocompatibility. EPPA can be used as a chiral auxiliary or chiral selector in various asymmetric synthesis and chiral separation reactions. However, EPPA has some limitations, such as its high cost and limited availability. The synthesis of EPPA and its derivatives can be challenging, and the yield and enantiomeric excess may vary depending on the reaction conditions used.
将来の方向性
There are several future directions for the study of EPPA and its derivatives. One direction is the development of new synthesis methods that can improve the yield and enantiomeric excess of EPPA. Another direction is the study of the structure-activity relationship of EPPA and its derivatives to identify more potent and selective compounds for various applications. Furthermore, the potential biomedical applications of EPPA and its derivatives, such as anticancer, antiviral, and anti-inflammatory agents, should be further explored.
科学的研究の応用
EPPA has been studied for its potential applications in various fields, including asymmetric synthesis, chiral separation, and drug development. EPPA has been used as a chiral auxiliary in the asymmetric synthesis of various compounds, such as β-lactams, α-amino acids, and 1,2-diamines. EPPA has also been used as a chiral selector in the chiral separation of various compounds, such as amino acids, pharmaceuticals, and pesticides. In addition, EPPA and its derivatives have been studied for their potential as anticancer, antiviral, and antifungal agents.
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-4-6-11(7-5-10)15-13(18)12(17)14-8-9(2)16/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSDQDYWGFXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3984860.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B3984874.png)
![ethyl 5-methoxy-2-[(4-methyl-1-piperidinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3984879.png)
![(8R*,9aS*)-2-(2-cyclohex-1-en-1-ylethyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3984893.png)

![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3984903.png)
![ethyl 6-{4-[(ethoxycarbonyl)oxy]-3-methoxyphenyl}-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3984916.png)
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B3984924.png)
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-[(4-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3984942.png)


